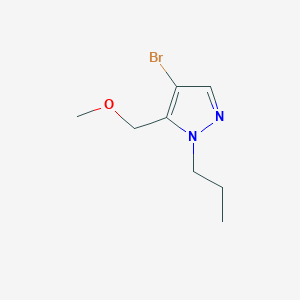![molecular formula C21H20N4 B2365213 2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850720-64-8](/img/structure/B2365213.png)
2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of similar pyrazolo[1,5-a]pyrimidines has been reported in the literature. For instance, a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used to synthesize related pyrazolo[1,5-a]pyrimidine-based glycohybrids .Molecular Structure Analysis
The molecular formula of the compound is C21H28N4O . The InChI string and the Canonical SMILES can be used to generate the 3D structure of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related pyrazolo[1,5-a]pyrimidines have been synthesized using Cu (I) catalyzed 1,3 dipolar cycloaddition reactions .Physical and Chemical Properties Analysis
The molecular weight of the compound is 352.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 6 .科学的研究の応用
Chemical Synthesis and Characterization
One area of research involves the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, leveraging their potential in medicinal chemistry. For instance, studies have demonstrated methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives with potential antitumor and antimicrobial activities. These compounds are synthesized through reactions with various formylated active proton compounds, showcasing their versatility as building blocks in chemical synthesis (Riyadh, 2011). Additionally, the reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored, leading to the synthesis of compounds that could serve as ligands for benzodiazepine receptors, highlighting their significance in the development of CNS-active drugs (Bruni et al., 1994).
Potential Therapeutic Applications
Beyond their synthesis and basic chemical properties, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their therapeutic potential. Research has delved into their anti-inflammatory and antimicrobial properties. For example, certain 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones have been synthesized to explore their nonsteroidal anti-inflammatory drug properties without ulcerogenic activity, an essential consideration for developing safer anti-inflammatory medications (Auzzi et al., 1983). Furthermore, derivatives like 2-arylpyrazolo[4,3-d]pyrimidin-7-amines have shown promise as potent and selective human A3 adenosine receptor antagonists, indicating potential applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Squarcialupi et al., 2013).
Advanced Synthesis Techniques
Innovations in synthesis techniques for pyrazolo[1,5-a]pyrimidine derivatives also represent a significant area of research. A scalable approach using flow chemistry has been developed for the convenient preparation of aminopyrazoles from commercial aryl halides, demonstrating the efficiency and adaptability of modern synthetic methods in producing these compounds (Wilson et al., 2012).
将来の方向性
The future directions for “2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The compound’s structure could be optimized for better activity, and its mechanism of action could be studied in more detail .
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The degree of lipophilicity of similar compounds, ie, the affinity of these drugs for a lipid environment, allows them to diffuse easily into cells .
Result of Action
Similar compounds have displayed moderate antiproliferative activities against cancer cells .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
特性
IUPAC Name |
2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-8-7-11-18(12-14)23-19-13-15(2)22-21-20(16(3)24-25(19)21)17-9-5-4-6-10-17/h4-13,23H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAMMWQEQROECZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

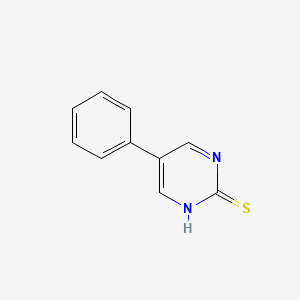

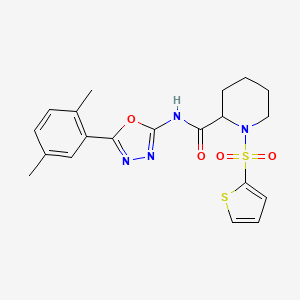



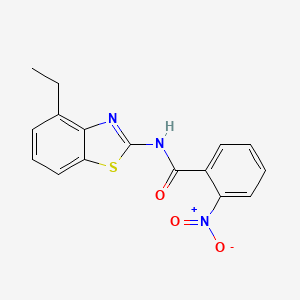
![N-(2,5-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2365144.png)
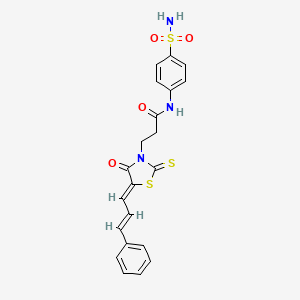
![Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate](/img/structure/B2365150.png)

